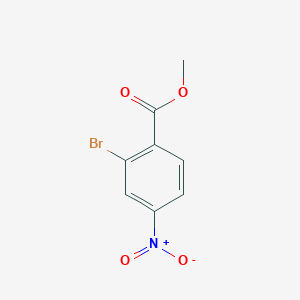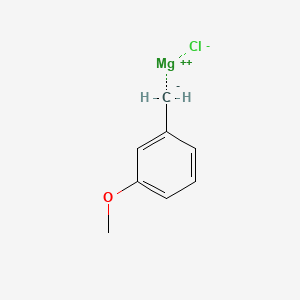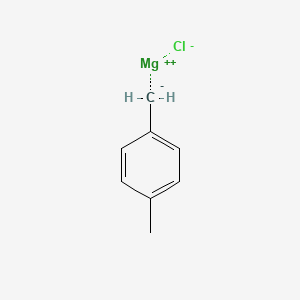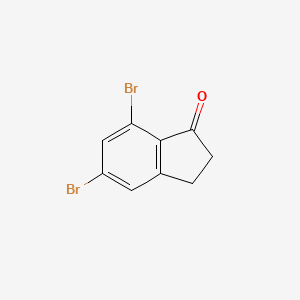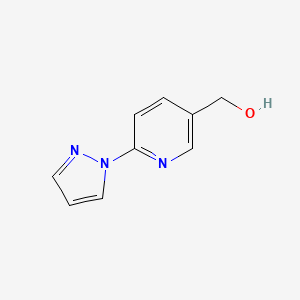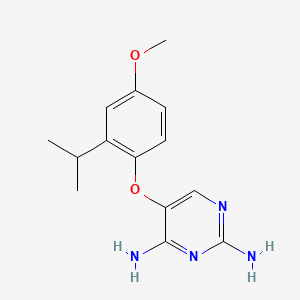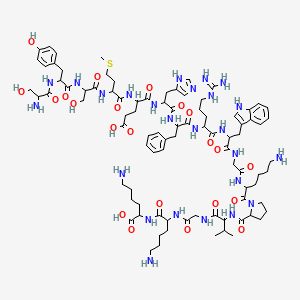![molecular formula C25H21OP B1591127 (2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 402822-70-2](/img/structure/B1591127.png)
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine
Descripción general
Descripción
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine (MPBP) is an organophosphorus compound that has been used in a variety of scientific and industrial applications. It is a colorless, odorless, and crystalline solid that is insoluble in water and soluble in organic solvents. MPBP is an organophosphorus compound that is derived from a mixture of biphenyl and diphenylphosphine. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a ligand in coordination chemistry. This compound has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Summary of the Application
This compound is used in the synthesis of novel cobalt diphenylphosphine complexes. These complexes are then used in association with methylaluminoxane (MAO) for the polymerization of 1,3-butadiene .
Methods of Application or Experimental Procedures
The novel cobalt diphenylphosphine complexes were synthesized by reacting cobalt (II) chloride with (2-methoxyethyl)diphenylphosphine, (2-methoxyphenyl)diphenylphosphine, and 2- (1,1-dimethylpropyl)-6- (diphenylphosphino)pyridine .
Results or Outcomes
The novel compounds exhibited significant differences in behavior depending on the MAO/Co ratio used in the polymerization of 1,3-butadiene .
2. Visible-light-induced Tandem Radical Addition-Cyclization
Summary of the Application
This compound is used as a photosensitizer in visible-light-induced tandem radical addition-cyclization of 2-isocyano-4’-methoxy-1,1’-biphenyl with diphenylphosphine oxide .
Methods of Application or Experimental Procedures
The reaction conditions were optimized for the radical annulation using 2D‐COF‐1 as the photosensitizer .
Results or Outcomes
The reaction resulted in the formation of a new compound through a tandem radical addition-cyclization process .
3. Synthesis of Organophosphorus Ligands
Summary of the Application
This compound is used as a precursor to organophosphorus ligands for use as catalysts .
Methods of Application or Experimental Procedures
Diphenylphosphine can be prepared from triphenylphosphine by reduction to lithium diphenylphosphide, which can be protonated to give the title compound .
Results or Outcomes
The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating diphenylphosphine .
4. Synthesis of Diphosphine Ligands
Summary of the Application
This compound is used in the synthesis of diphosphine ligands, which are most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry .
Methods of Application or Experimental Procedures
Many widely used diphosphine ligands have the general formula Ar 2 P (CH 2) n PAr 2. These compounds can be prepared from the reaction of X (CH 2) n X (X=halogen) and MPPh 2 (M = alkali metal) .
Results or Outcomes
A wide variety of diphosphines have been synthesized with different linkers and R-groups. Alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
5. Recovery of Neodymium (III) from Nitric Acid Media
Summary of the Application
This compound is used in the preparation of solvent-impregnated resins (SIRs) for the extraction chromatography recovery of Nd (III) from nitric acid solutions .
Methods of Application or Experimental Procedures
Styrene-divinylbenzene copolymer (LPS-500) was treated with mixtures of the promising polydentante extractant (2-diphenylphosphoryl)-4-ethylphenoxy)methyl)diphenylphosphine oxide (L) and an ionic liquid [C4mim]+ [Tf2N]- .
Results or Outcomes
The addition of even a small amount of ionic liquid to the SIR composition results in significant enhancement of Nd(III) recovery from slightly acidic nitric solutions .
6. Preparation of Diphosphine Ligands
Summary of the Application
This compound is used in the preparation of diphosphine ligands, which are most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry .
Methods of Application or Experimental Procedures
Many widely used diphosphine ligands have the general formula Ar 2 P (CH 2) n PAr 2. These compounds can be prepared from the reaction of X (CH 2) n X (X=halogen) and MPPh 2 (M = alkali metal) .
Results or Outcomes
A wide variety of diphosphines have been synthesized with different linkers and R-groups. Alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
Propiedades
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP/c1-26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)27(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPVWDCYRDZOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573745 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine | |
CAS RN |
402822-70-2 | |
| Record name | (2'-Methoxy[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




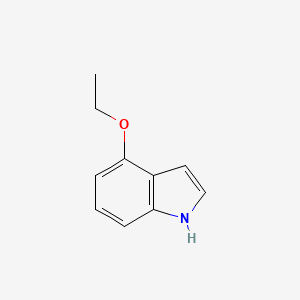
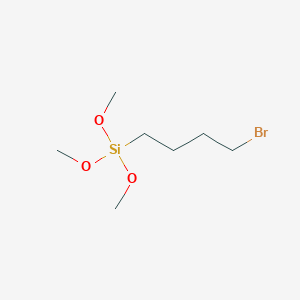
![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
